3,5-Dibromo-4-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-iodoaniline is an organic compound with the molecular formula C6H4Br2IN It is a halogenated aniline derivative, characterized by the presence of bromine and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-iodoaniline typically involves a multi-step process. One common method starts with p-Iodoaniline, which is reacted with dibromodimethyl hydantoin in absolute ethyl alcohol at room temperature. The reaction is monitored using High-Performance Liquid Chromatography (HPLC) until no raw material is detected. The intermediate product, 2,6-dibromo-4-iodoaniline, is then isolated by filtration. This intermediate is further reacted with hypophosphorous acid and sodium nitrite solution under cooling conditions to yield the final product, this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione as a solvent improves the operational environment and reduces costs, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation and reduction can yield different oxidized or reduced derivatives .
Scientific Research Applications
3,5-Dibromo-4-iodoaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-iodoaniline involves its interaction with various molecular targets. The presence of halogen atoms makes it a reactive compound, capable of forming covalent bonds with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
3,5-Dibromo-4-methylaniline: Similar in structure but with a methyl group instead of an iodine atom.
3,5-Dibromo-4-chloroaniline: Contains a chlorine atom instead of iodine.
3,5-Dibromoaniline: Lacks the additional halogen atom at the fourth position.
Uniqueness: 3,5-Dibromo-4-iodoaniline is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties. This combination of halogens makes it more reactive and versatile in various chemical reactions compared to its analogs .
Biological Activity
3,5-Dibromo-4-iodoaniline (DBIA), with the chemical formula C₆H₃Br₂NI and a molecular weight of approximately 295.85 g/mol, is a halogenated aniline that has garnered attention for its significant biological activities. This compound features two bromine atoms and one iodine atom, which enhance its reactivity and potential applications in various fields, including medicinal chemistry and material science.
DBIA can be synthesized through several methods, often involving the bromination and iodination of aniline derivatives. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Biological Activity Overview
Research indicates that halogenated anilines, including DBIA, exhibit notable biological activities. The compound has been studied for its nephrotoxic effects, particularly in vitro, where it demonstrates a capacity to induce oxidative stress and disrupt metabolic pathways associated with kidney function.
Key Findings:
- Nephrotoxicity: DBIA is more potent as a nephrotoxicant compared to its mono-halo counterparts, indicating that the presence of multiple halogens significantly enhances its toxicological profile.
- Mechanism of Action: The biological activity of DBIA is thought to involve interaction with cellular components, leading to alterations in cellular functions. The halogen atoms may participate in hydrogen bonding and other interactions that influence its reactivity with biomolecules.
Case Studies and Research Findings
-
Nephrotoxicity Studies:
- A study demonstrated that exposure to DBIA resulted in significant cellular damage in renal cells due to increased oxidative stress markers. The research highlighted the compound's ability to disrupt mitochondrial function, leading to apoptosis in kidney cells.
-
Chemical Reactivity:
- DBIA has been shown to undergo nucleophilic substitution reactions due to the presence of halogens. This reactivity allows it to form covalent bonds with nucleophiles in biological systems, potentially explaining its toxic effects.
-
Comparative Analysis:
- When compared to similar compounds like 3,5-Dibromo-4-methylaniline and 3,5-Dibromo-4-chloroaniline, DBIA's unique combination of bromine and iodine contributes to its distinct chemical properties and enhanced reactivity.
Applications
DBIA is not only significant for its biological activity but also serves as a valuable building block in organic synthesis. Its applications extend across various domains:
- Medicinal Chemistry: Investigated for potential pharmaceutical applications due to its biological activity.
- Material Science: Used in the synthesis of dyes and pigments owing to its reactive nature .
Summary Table of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Nephrotoxicity | Induces oxidative stress; disrupts kidney metabolism | |
Chemical Reactivity | Participates in nucleophilic substitution reactions | |
Comparison with Analogs | More reactive than mono-halo anilines |
Properties
IUPAC Name |
3,5-dibromo-4-iodoaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRFRADMLNTFKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.